
2-(4-Chlorophenoxy)propionic acid
Overview
Description
Preparation Methods
1-Methylimidazole is prepared mainly by two industrial routes :
Acid-catalyzed methylation of imidazole by methanol: This method involves the methylation of imidazole at the pyridine-like nitrogen and subsequent deprotonation.
Radziszewski reaction: This method involves the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine.
On a laboratory scale, 1-methylimidazole can be synthesized by first deprotonating imidazole to form a sodium salt followed by methylation .
Chemical Reactions Analysis
1-Methylimidazole undergoes various types of chemical reactions, including :
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: It undergoes substitution reactions, particularly at the nitrogen atom.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Herbicidal Applications
2-(4-Chlorophenoxy)propionic acid is primarily utilized as a phenoxy herbicide , which functions by mimicking natural plant hormones (auxins). This leads to uncontrolled growth and ultimately death of the target plants. It is particularly effective against broadleaf weeds while being less harmful to grasses, making it suitable for various agricultural practices.
Key Herbicide Formulations
- TRIMEC Herbicide : Contains this compound as an active ingredient, used for controlling broadleaf weeds in turf and ornamental areas .
- Mecoprop-P : A formulation that includes the compound, widely used in residential and commercial landscaping .
Biochemical Research Applications
Research has demonstrated that this compound can modulate ion channels and influence cellular processes:
- Ion Channel Modulation : Studies have shown that this compound affects the gating of chloride channels (ClC-1), which are crucial for muscle function and other physiological processes . This modulation can be significant for understanding muscle physiology and potential treatments for muscle-related diseases.
- Kinetic Resolution Studies : Research using Candida rugosa lipase has explored the kinetic resolution of this compound, highlighting its potential in biocatalysis and organic synthesis . This method could lead to more efficient production processes for pharmaceuticals or agrochemicals.
Toxicological Studies
While this compound is effective as a herbicide, its safety profile has been scrutinized due to potential toxicity:
- Toxicity Reports : Case studies have documented instances of poisoning related to chlorophenoxy herbicides, including this compound. These reports emphasize the importance of understanding dosage and exposure risks associated with its use .
Potential Therapeutic Uses
Emerging research indicates that compounds similar to this compound may have therapeutic potential beyond herbicidal applications:
- Anti-inflammatory Properties : Some studies suggest that phenoxy propionic acids may exhibit anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.
Summary Table of Applications
Application Area | Description |
---|---|
Herbicides | Effective against broadleaf weeds; used in formulations like TRIMEC and Mecoprop-P |
Biochemical Research | Modulates ion channels; studied for its effects on muscle physiology |
Toxicological Studies | Documented cases of poisoning highlight safety concerns related to exposure |
Potential Therapeutics | Investigated for anti-inflammatory properties; may have applications in medical treatments |
Mechanism of Action
The mechanism by which 1-methylimidazole exerts its effects involves its weak basicity and ability to form hydrogen bonds . It acts as a catalyst in various organic reactions by stabilizing transition states and intermediates . The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
1-Methylimidazole can be compared with other similar compounds, such as :
2-Methylimidazole: Similar in structure but with the methyl group at the 2-position.
4-Methylimidazole: Chemically distinct but readily interconvertible with 5-methylimidazole.
The uniqueness of 1-methylimidazole lies in its specific substitution pattern and its ability to mimic nucleoside bases and histidine .
Biological Activity
2-(4-Chlorophenoxy)propionic acid (CPP) is a compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and agricultural chemistry. This article delves into its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound is characterized by its chlorophenoxy group, which contributes to its biological activity. The structure can be represented as follows:
- Chemical Formula : C10H11ClO3
- Molecular Weight : 216.65 g/mol
The presence of the chlorine atom on the phenyl ring enhances its lipophilicity, which may influence its interaction with biological membranes and receptors.
Pharmacological Effects
Research has indicated that CPP exhibits various biological activities:
- Anti-inflammatory Properties : CPP has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. This inhibition leads to a decrease in prostaglandin synthesis, thereby reducing inflammation .
- Antimicrobial Activity : Studies have demonstrated that CPP possesses antimicrobial properties against various pathogens, making it a candidate for agricultural applications as a herbicide and fungicide .
- Growth Regulation in Plants : CPP influences plant growth by modulating auxin levels. It acts as a growth regulator, promoting root development and enhancing resistance to environmental stressors .
The mechanisms underlying the biological activities of CPP involve several pathways:
- Inhibition of Enzymatic Activity : By inhibiting COX enzymes, CPP reduces the production of inflammatory mediators, which is beneficial in treating conditions like arthritis .
- Modulation of Hormonal Pathways : In plants, CPP alters the levels of auxins and other phytohormones, affecting growth and development processes .
Case Studies
-
Anti-inflammatory Study :
A study conducted on animal models demonstrated that administration of CPP significantly reduced markers of inflammation and pain associated with arthritis. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in inflammatory markers . -
Agricultural Application :
In field trials, CPP was applied to crops such as maize and soybean. The results showed enhanced growth rates and improved resistance to common pests compared to untreated controls. The compound's ability to modulate plant hormone levels was highlighted as a key factor in these observations .
Table 1: Summary of Biological Activities of this compound
Table 2: Case Study Outcomes
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Chlorophenoxy)propionic acid, and how is purity ensured in laboratory-scale production?
- Answer : The compound is typically synthesized via ether formation between p-chlorophenol and α-chloropropionic acid under controlled acidic conditions . Purity is ensured through recrystallization using polar solvents (e.g., ethanol/water mixtures) or chromatographic methods like reverse-phase HPLC. Analytical validation via melting point analysis, NMR (to confirm the absence of unreacted precursors), and mass spectrometry (for molecular weight verification) is critical. Impurity profiling using GC-MS can detect side products such as dichlorinated derivatives .
Q. What analytical techniques are recommended for quantifying this compound in environmental samples?
- Answer : Reverse-phase HPLC with UV detection (λ = 210–230 nm) is widely used, employing mobile phases of acetonitrile/water with phosphoric acid (for improved peak symmetry) . Gas-liquid chromatography (GLC) with an internal standard (e.g., methylated derivatives) enhances precision in trace-level detection (LOD ≈ 0.1 ppm) . For complex matrices (e.g., soil or water), solid-phase extraction (SPE) with C18 cartridges is recommended prior to analysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Key protocols include:
- PPE : Nitrile gloves, acid-resistant lab coats, and indirect-vent goggles to prevent dermal/ocular exposure .
- Storage : Tightly sealed containers in cool (<25°C), ventilated areas, away from strong acids (e.g., HCl) and reactive metals (e.g., sodium) .
- Spill Management : Neutralization with sodium bicarbonate, followed by wet vacuuming using HEPA filters to avoid aerosolization .
- Decontamination : Immediate showering and laundering of contaminated clothing under supervised conditions .
Advanced Research Questions
Q. How does the environmental persistence of this compound compare to its parent herbicide, and what methodologies track its degradation products?
- Answer : The compound is a metabolite of dichlorprop and exhibits longer persistence in anaerobic environments (half-life = 30–60 days vs. 7–15 days for dichlorprop) due to reduced microbial activity . Degradation pathways are studied using LC-MS/MS to identify intermediates like 4-chlorophenol and propionic acid derivatives. Isotopic labeling (e.g., ¹⁴C-tracers) in soil microcosms quantifies mineralization rates .
Q. What challenges arise in resolving contradictory data on the phytotoxic effects of this compound across plant models?
- Answer : Discrepancies often stem from species-specific enzyme interactions (e.g., auxin oxidase activity in monocots vs. dicots) . Controlled studies should standardize variables:
- Growth Conditions : pH (5.5–7.0), light intensity, and nutrient availability.
- Dose-Response Curves : Use logarithmic concentrations (0.1–100 µM) to assess threshold effects.
Meta-analyses of peer-reviewed datasets (e.g., ECOTOX database) can reconcile conflicting results .
Q. How can researchers optimize chromatographic separation of this compound from complex matrices?
- Answer : Advanced optimization strategies include:
- Column Selection : Newcrom R1 HPLC columns improve resolution for polar metabolites .
- Mobile Phase : Gradient elution with 0.1% formic acid in acetonitrile/water enhances peak symmetry for MS compatibility .
- Detector Settings : MRM (multiple reaction monitoring) in LC-MS/MS minimizes matrix interference (e.g., m/z 200.6 → 141.0 for quantification) .
Q. What structural features of this compound drive its herbicidal activity, and how can computational modeling refine structure-activity relationships (SAR)?
- Answer : The planar carboxyl group and chloro-phenoxy moiety enable hydrogen bonding with plant auxin receptors (e.g., TIR1) . Molecular docking (e.g., AutoDock Vina) predicts binding affinities to homologs like Arabidopsis AFB5. QSAR models using Hammett constants (σ⁺) for substituents on the phenoxy ring correlate with herbicidal potency .
Q. Data Contradiction Analysis
Q. How should researchers address variability in reported soil adsorption coefficients (Koc) for this compound?
- Answer : Discrepancies in Koc (range: 50–200 mL/g) arise from soil organic matter (SOM) heterogeneity. Standardized batch experiments should:
Properties
IUPAC Name |
2-(4-chlorophenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHJWWRYTONYHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90875865 | |
Record name | 2-(p-Chlorophenoxy)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90875865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3307-39-9 | |
Record name | 2-(4-Chlorophenoxy)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3307-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-CPP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003307399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Chlorophenoxy)propionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(p-Chlorophenoxy)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90875865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenoxy)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.993 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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